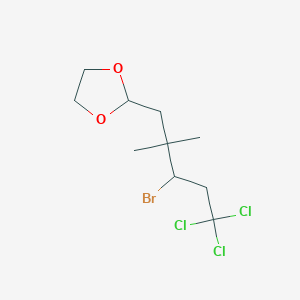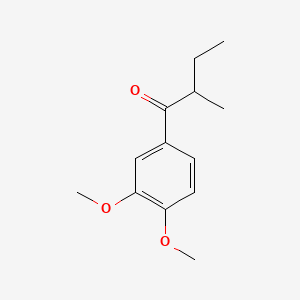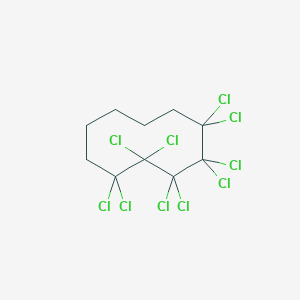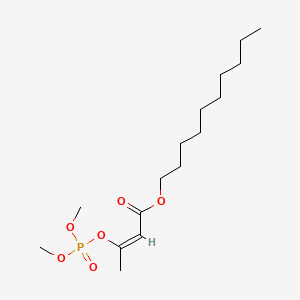![molecular formula C17H16O B14484786 2-[(1-Ethynylcyclopentyl)oxy]naphthalene CAS No. 66366-09-4](/img/structure/B14484786.png)
2-[(1-Ethynylcyclopentyl)oxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with an ethynylcyclopentyl group through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene typically involves the following steps:
Formation of the Ethynylcyclopentyl Group: This can be achieved through the reaction of cyclopentyl bromide with acetylene in the presence of a strong base such as sodium amide.
Etherification: The ethynylcyclopentyl group is then reacted with naphthol in the presence of a suitable base like potassium carbonate to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Ethynylcyclopentyl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(1-Ethynylcyclopentyl)oxy]naphthalene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in various chemical reactions, while the naphthalene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with similar reactivity in electrophilic aromatic substitution reactions.
1-Ethynylcyclopentane: Shares the ethynylcyclopentyl group but lacks the naphthalene ring.
2-Methoxynaphthalene: Similar ether linkage but with a methoxy group instead of an ethynylcyclopentyl group.
Uniqueness
2-[(1-Ethynylcyclopentyl)oxy]naphthalene is unique due to the combination of the ethynylcyclopentyl group and the naphthalene ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
66366-09-4 |
|---|---|
Formule moléculaire |
C17H16O |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
2-(1-ethynylcyclopentyl)oxynaphthalene |
InChI |
InChI=1S/C17H16O/c1-2-17(11-5-6-12-17)18-16-10-9-14-7-3-4-8-15(14)13-16/h1,3-4,7-10,13H,5-6,11-12H2 |
Clé InChI |
MKFLHCJCEIWFTL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCCC1)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


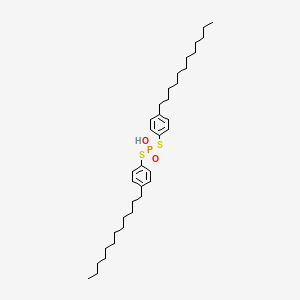
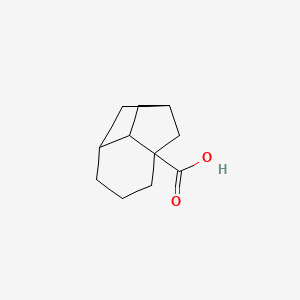
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)

![4-Methylidene-1-(prop-1-en-2-yl)spiro[2.6]nonane](/img/structure/B14484727.png)

